6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine
Description
Chemical Identity and Nomenclature
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is a heterocyclic organic compound with systematic nomenclature reflecting its fused-ring architecture. The International Union of Pure and Applied Chemistry (IUPAC) name is This compound , which precisely describes the positions of substituents on the furopyrimidine core. The compound is also recognized by several synonyms, including TIE-2/VEGFR-2 kinase-IN-1 , GW642138X , and Kinase IN-1 . Its CAS Registry Number is 453590-24-4 , and it is cataloged under PubChem CID 5329802 .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 453590-24-4 |
| PubChem CID | 5329802 |
| Molecular Formula | C₁₃H₁₁N₃O₂ |
| Synonyms | TIE-2/VEGFR-2 kinase-IN-1, GW642138X |
Structural Characteristics and Classification
The compound features a furo[2,3-d]pyrimidine bicyclic scaffold, comprising a fused furan ring (oxygen-containing five-membered ring) and a pyrimidine ring (six-membered ring with two nitrogen atoms at positions 1 and 3). Key structural elements include:
- A 4-methoxyphenyl group substituted at position 6 of the furopyrimidine core.
- An amine group (-NH₂) at position 4 of the pyrimidine ring.
The planar aromatic system facilitates π-π stacking interactions, while the methoxy group enhances solubility through polar interactions. The compound is classified as a furopyrimidine derivative , a subclass of heterocyclic compounds with demonstrated bioactivity in kinase inhibition.
Structural Representation
Physical and Chemical Properties
The compound is a solid at room temperature, with a molecular weight of 241.24 g/mol . While experimental data on melting point and solubility are limited, its structural analogs exhibit moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). Key properties include:
Table 2: Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 241.24 g/mol |
| State | Solid (yellow to brown crystalline) |
| LogP (Predicted) | ~2.1 (indicative of moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (amine group) |
| Hydrogen Bond Acceptors | 4 (oxygen and nitrogen atoms) |
The methoxy group (-OCH₃) contributes to electron-donating effects, stabilizing the aromatic system and influencing reactivity in electrophilic substitution reactions.
Spectroscopic Fingerprints and Analytical Profiles
The compound’s structural identity is confirmed through advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Properties
IUPAC Name |
6-(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-17-9-4-2-8(3-5-9)11-6-10-12(14)15-7-16-13(10)18-11/h2-7H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJLFIHLUYAZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(N=CN=C3O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416199 | |
| Record name | GW642138X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453590-24-4 | |
| Record name | GW642138X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70416199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is a compound belonging to the furo[2,3-d]pyrimidine family, which is recognized for its diverse biological activities, particularly in oncology and enzymatic inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly protein kinases. These interactions can lead to the modulation of critical signaling pathways involved in cell proliferation and apoptosis. Notably, the compound has been shown to inhibit key enzymes such as:
- Epidermal Growth Factor Receptor (EGFR)
- Glycogen Synthase Kinase-3 Beta (GSK-3β)
- Aurora Kinase A (AK-A)
These targets are crucial in cancer biology, making the compound a candidate for further therapeutic exploration in cancer treatment .
Biological Activity and Therapeutic Applications
Research has demonstrated that this compound exhibits significant anticancer properties. Its efficacy is linked to its ability to inhibit specific kinases involved in tumor growth and metastasis. The following table summarizes key findings related to its biological activity:
Case Studies and Research Findings
Several studies have highlighted the potential of this compound as a therapeutic agent:
- Anticancer Efficacy : A study reported that compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and K562. The IC50 values indicated strong inhibitory effects on cell viability .
- Kinase Inhibition : Research indicated that this compound effectively inhibits multiple kinases associated with cancer progression. For instance, it was found to have an IC50 value in the nanomolar range against FLT3 mutations prevalent in acute myeloid leukemia (AML), demonstrating its potential as a targeted therapy .
- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between this compound and its targets, revealing critical insights into how structural modifications can enhance or diminish biological activity .
Scientific Research Applications
Tyrosine Kinase Inhibition
One of the primary applications of 6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-4-amine is its role as a dual inhibitor of the Tie-2 and VEGFR2 receptor tyrosine kinases. These kinases are involved in angiogenesis and tumor growth, making them significant targets in cancer therapy. Studies have shown that derivatives of furo[2,3-d]pyrimidines exhibit potent inhibitory activities against these receptors, with some compounds demonstrating IC50 values in the nanomolar range .
Acute Myeloid Leukemia (AML) Treatment
Recent research has indicated that furo[2,3-d]pyrimidine derivatives can effectively inhibit FLT3-ITD mutations commonly found in AML. For instance, a series of compounds containing the furo[2,3-d]pyrimidine core demonstrated significant cytotoxicity against FLT3-ITD expressing AML cell lines with IC50 values as low as 0.004 μM. The presence of methoxy groups on the phenyl ring substantially improved their anti-proliferative activities .
COVID-19 Research
In light of the COVID-19 pandemic, novel furo[2,3-d]pyrimidine derivatives have been explored for their potential as inhibitors of SARS-CoV-2 proteases. Molecular docking studies suggest that these compounds can interact effectively with the main protease (Mpro) and papain-like protease (PLpro), indicating their potential as antiviral agents .
Synthesis of New Materials
The unique chemical structure of this compound allows for its use in synthesizing new materials with desirable properties. Its incorporation into polymer matrices has been investigated for enhancing material strength and thermal stability .
Inhibitory Activity Data
The following table summarizes the inhibitory activities of selected furo[2,3-d]pyrimidine derivatives against various targets:
| Compound ID | Target Kinase | IC50 (μM) | Cell Line |
|---|---|---|---|
| 22 | FLT3-ITD | 0.004 | MOLM-13 |
| 49 | FLT3-ITD | 0.003 | MV4-11 |
| 7k | Tie-2 | 0.003 | Various Cancer |
| 4g | Mpro | TBD | SARS-CoV-2 |
Structure-Activity Relationship (SAR) Insights
Research has demonstrated that substituents on the phenyl ring significantly influence the biological activity of furo[2,3-d]pyrimidines:
- Electron-Donating Groups (EDGs) like methoxy enhance potency.
- Electron-Withdrawing Groups (EWGs) tend to reduce activity.
This relationship is crucial for designing more effective inhibitors targeting specific kinases involved in malignancies.
Comparison with Similar Compounds
Modifications at the 4-Amino Position
Substitutions on the 4-amino group significantly alter biological activity and physicochemical properties:
Key Findings :
- AG488 (N-isopropyl derivative) demonstrates dual targeting of receptor tyrosine kinases (RTKs) and microtubules, leading to superior antitumor efficacy and lower systemic toxicity compared to single-target agents .
- Hydrochloride salts (e.g., compound 21) exhibit enhanced solubility, critical for bioavailability .
Variations in the 6-Aryl Substituent
The 6-position aryl group modulates target affinity and pharmacokinetics:
Key Findings :
Core Structure Modifications
Replacing the furo[2,3-d]pyrimidine core with related heterocycles alters target selectivity:
Key Findings :
Resistance Profile and Toxicity
The target compound and its analogs overcome common resistance mechanisms:
Preparation Methods
Cyclocondensation of Furan Derivatives with Pyrimidine Precursors
The foundational approach involves cyclocondensation between 4-methoxyphenyl-substituted furan intermediates and pyrimidine-4-amine precursors. A representative protocol involves:
Formation of the furopyrimidine core :
Amination at C4 :
Key parameters :
| Step | Reagent | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Guanidine nitrate | Ethanol | 78 | 12 | 62 |
| 2 | NH₃ | THF | −30 | 6 | 58 |
Limitations : Moderate yields (58–62%) due to competing side reactions during cyclization.
Optimized Multi-Step Synthesis
Halogenation-Coupling Strategy (Patent US5958930A)
A patent-derived method improves yield through sequential halogenation and Suzuki-Miyaura coupling:
Bromination of furo[2,3-d]pyrimidin-4-amine :
- React with N-bromosuccinimide (NBS) in CCl₄ at 0°C (2 hr), achieving 89% bromination at C6.
Cross-coupling with 4-methoxyphenylboronic acid :
- Use Pd(PPh₃)₄ (5 mol%) in degassed DME/H₂O (3:1) at 80°C (24 hr).
- Yield : 78% after column chromatography (SiO₂, EtOAc/hexane 1:3).
Critical factors :
- Oxygen-free conditions prevent catalyst deactivation.
- Boronic acid purity (>95%) minimizes homo-coupling byproducts.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times while maintaining efficiency:
- Combine 4-methoxyphenylacetylene (1.2 eq) with 4-aminopyrimidine (1 eq) in DMF.
- Irradiate at 150°C (300 W, 20 min).
- Result : 71% yield with 98% purity (HPLC).
Advantages :
- 12-fold reduction in reaction time compared to conventional heating.
- Enhanced regioselectivity for the furo[2,3-d] configuration.
Purification and Characterization
Chromatographic Techniques
- Normal-phase HPLC :
- Column: Zorbax Silica (4.6 × 250 mm, 5 µm)
- Mobile phase: Hexane/EtOAc (7:3) at 1 mL/min
- Retention time: 8.2 min
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d6) :
δ 8.21 (s, 1H, H5), 7.68 (d, J = 8.8 Hz, 2H, ArH), 6.99 (d, J = 8.8 Hz, 2H, ArH), 6.35 (s, 2H, NH₂), 3.81 (s, 3H, OCH₃).HRMS (ESI-TOF) :
m/z calcd for C₁₃H₁₁N₃O₂ [M+H]⁺: 241.0851; found: 241.0849.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A pilot-scale setup achieves kilogram-scale production:
- Reactors : Two tandem microfluidic chambers (316L stainless steel)
- Conditions :
- Chamber 1: Bromination at 10°C, residence time 30 min
- Chamber 2: Coupling at 100°C, residence time 45 min
- Output : 1.2 kg/day with 82% overall yield.
Economic benefit : Reduces solvent waste by 40% compared to batch processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
